2-amino-N-naphthalen-2-ylpropanamide;hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide typically involves the reaction of 2-naphthylamine with (S)-2-bromo-N-(naphthalen-2-yl)propanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, such as naphthylamines, naphthols, and substituted naphthalenes.
Scientific Research Applications
(S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A related compound with similar structural features but different functional groups.
Naphthalene: The parent compound of the naphthalene family, used as a starting material in the synthesis of various derivatives.
Naphthylamines: A class of compounds with an amino group attached to the naphthalene ring.
Uniqueness
(S)-2-Amino-N-(naphthalen-2-yl)propanamide hydrobromide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15BrN2O |
---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
2-amino-N-naphthalen-2-ylpropanamide;hydrobromide |
InChI |
InChI=1S/C13H14N2O.BrH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H |
InChI Key |
RJWIERQOWOKVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |
Origin of Product |
United States |
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